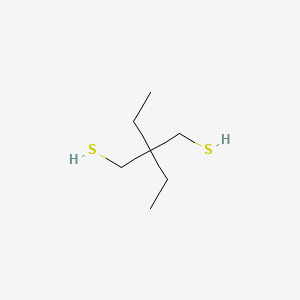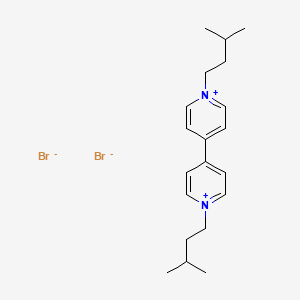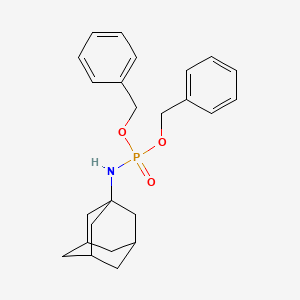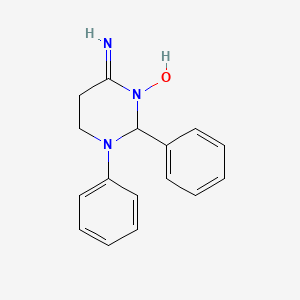![molecular formula C34H23P B14643083 Phenylbis[2-(phenylethynyl)phenyl]phosphane CAS No. 54100-67-3](/img/structure/B14643083.png)
Phenylbis[2-(phenylethynyl)phenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylbis[2-(phenylethynyl)phenyl]phosphane is an organophosphorus compound known for its unique structure and properties. This compound is characterized by the presence of a phosphane group bonded to two phenyl rings, each substituted with a phenylethynyl group. The compound’s molecular structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis[2-(phenylethynyl)phenyl]phosphane typically involves the reaction of phenylphosphine with 2-(phenylethynyl)phenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylbis[2-(phenylethynyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The phenylethynyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenylbis[2-(phenylethynyl)phenyl]phosphine oxide.
Reduction: Phenylbis[2-(phenylethynyl)phenyl]phosphine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phenylbis[2-(phenylethynyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Phenylbis[2-(phenylethynyl)phenyl]phosphane involves its interaction with molecular targets through its phosphane and phenylethynyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Phenylbis[2-(phenylethynyl)phenyl]phosphane can be compared with other similar compounds, such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymerization reactions.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different structural properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
54100-67-3 |
|---|---|
Molekularformel |
C34H23P |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
phenyl-bis[2-(2-phenylethynyl)phenyl]phosphane |
InChI |
InChI=1S/C34H23P/c1-4-14-28(15-5-1)24-26-30-18-10-12-22-33(30)35(32-20-8-3-9-21-32)34-23-13-11-19-31(34)27-25-29-16-6-2-7-17-29/h1-23H |
InChI-Schlüssel |
MFLUMPUZUOROIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


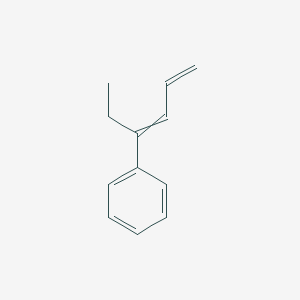
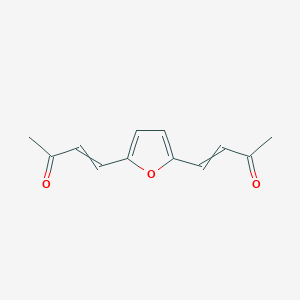
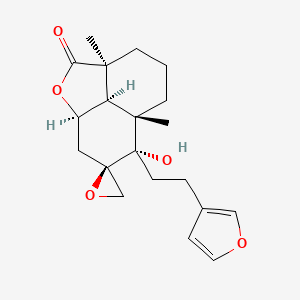
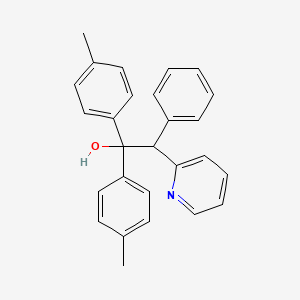
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)
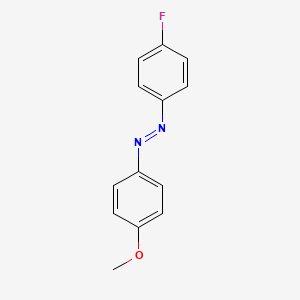
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
